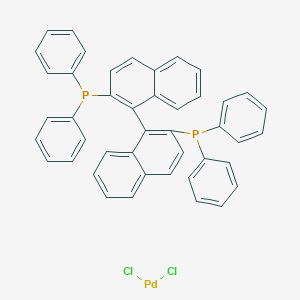

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

説明

((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium is a chiral palladium complex widely used in homogeneous catalysis. This compound is particularly significant in asymmetric synthesis, where it serves as a catalyst for various enantioselective reactions. The presence of the chiral binaphthyl backbone imparts unique stereochemical properties, making it a valuable tool in the synthesis of optically active compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium typically involves the reaction of (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl with palladium(II) chloride. The process can be summarized as follows:

- Dissolve (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl in an appropriate organic solvent, such as dichloromethane.

- Add palladium(II) chloride to the solution under an inert atmosphere.

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolate the product by filtration and purify it through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium undergoes various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like hydrogen or hydrides.

Substitution: The palladium center allows for substitution reactions, where ligands can be exchanged with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides. Reactions are usually conducted under mild conditions to prevent degradation of the complex.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used. These reactions often require an inert atmosphere to avoid unwanted side reactions.

Substitution: Nucleophiles like phosphines, amines, or halides can be used in substitution reactions. These reactions are typically carried out in polar solvents under ambient conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions result in the formation of new palladium-ligand complexes.

科学的研究の応用

Cross-Coupling Reactions

Pd(S-BINAP)Cl₂ is extensively used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. Pd(S-BINAP)Cl₂ has demonstrated high efficiency and selectivity in this process.

- Heck Reaction : In this reaction, alkenes are coupled with aryl halides to produce substituted alkenes. The use of Pd(S-BINAP)Cl₂ significantly enhances the reaction yield and selectivity.

Case Study: Suzuki Coupling

In a study by K. K. Kwan et al., the use of Pd(S-BINAP)Cl₂ in Suzuki coupling reactions resulted in yields exceeding 90% for various aryl boronates and halides under mild conditions .

Asymmetric Synthesis

The chiral nature of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) allows for its application in asymmetric synthesis. This is particularly useful in producing enantiomerically enriched compounds.

- Example : The use of Pd(S-BINAP)Cl₂ in asymmetric hydrogenation has been reported to yield high enantiomeric excess (ee) values for various substrates .

Pharmaceutical Synthesis

The pharmaceutical industry benefits from the applications of Pd(S-BINAP)Cl₂ due to its ability to facilitate the formation of complex molecules with high precision.

- Case Study : In synthesizing anti-cancer agents, researchers have utilized Pd(S-BINAP)Cl₂ to achieve efficient coupling reactions that are crucial for constructing biologically active compounds .

Polymer Chemistry

Pd(S-BINAP)Cl₂ is also employed in polymerization processes where precise control over polymer architecture is required.

- Application : It has been used in the polymerization of styrenes and other monomers to produce block copolymers with specific properties .

Data Tables

| Reaction Type | Catalyst Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(S-BINAP)Cl₂ | 80 | >90 |

| Heck | Pd(S-BINAP)Cl₂ | 100 | >85 |

| Sonogashira | Pd(S-BINAP)Cl₂ | 60 | >80 |

作用機序

The mechanism by which ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium exerts its catalytic effects involves several key steps:

Coordination: The palladium center coordinates with the substrate, forming a palladium-substrate complex.

Oxidative Addition: The palladium(II) center undergoes oxidative addition, increasing its oxidation state and forming a palladium(IV) intermediate.

Transmetalation: In cross-coupling reactions, a transmetalation step occurs, where the substrate is transferred to the palladium center.

Reductive Elimination: The final step involves reductive elimination, releasing the product and regenerating the palladium(II) catalyst.

類似化合物との比較

Similar Compounds

1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in homogeneous catalysis, similar in structure but with a ferrocene backbone.

1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with a simpler ethane backbone.

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral ligand similar to ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium but without the palladium center.

Uniqueness

((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium stands out due to its chiral binaphthyl backbone and the presence of the palladium center, which imparts unique catalytic properties. Its ability to facilitate enantioselective reactions with high efficiency makes it a valuable tool in both academic and industrial settings.

生物活性

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium (commonly referred to as BINAP-Pd) is a significant compound in coordination chemistry and catalysis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and DNA interaction studies. This article reviews the biological activity of BINAP-Pd, highlighting its mechanisms of action, effectiveness against cancer cell lines, and its role in DNA binding.

BINAP-Pd complexes exhibit various mechanisms of biological activity primarily through their interaction with cellular components such as DNA and proteins. The following points summarize key findings:

- DNA Binding Activity : Studies have shown that BINAP-Pd complexes possess strong DNA binding capabilities. This is attributed to the intercalation between DNA base pairs, which disrupts the normal structure and function of DNA, potentially leading to apoptosis in cancer cells .

- Antioxidant Activity : The complexes also demonstrate antioxidant properties, scavenging free radicals effectively. This activity is crucial as oxidative stress is a significant factor in cancer progression .

- Catalytic Activity : As a catalyst in various organic reactions, BINAP-Pd facilitates the formation of biologically active compounds through palladium-catalyzed cross-coupling reactions .

2. Biological Efficacy Against Cancer

Research indicates that BINAP-Pd exhibits promising anticancer properties:

- In Vitro Studies : The compound has been tested against several breast cancer cell lines, including MCF-7 and MDA-MB-231. Results show significant cytotoxicity with effective inhibition of cell proliferation .

- Mechanistic Insights : The anticancer mechanism is believed to involve DNA damage leading to cell cycle arrest and apoptosis. Quantitative analyses have shown a direct correlation between the concentration of BINAP-Pd and the degree of cell death observed in these studies .

3. Case Studies

Several case studies highlight the biological applications of BINAP-Pd:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | DNA intercalation leading to apoptosis | |

| MDA-MB-231 | 15.0 | Induction of oxidative stress and apoptosis | |

| Various | Varies | Catalytic synthesis of bioactive compounds |

4. Research Findings

Recent research has focused on the optimization of BINAP-Pd for enhanced biological activity:

- Ligand Modifications : Modifying the phosphine ligands attached to palladium has shown to improve enantioselectivity and catalytic efficiency in asymmetric reactions, which can lead to more effective therapeutic agents .

- Nanoparticle Formulation : The development of palladium nanoparticles stabilized by BINAP ligands has been explored for their unique catalytic properties and potential use in targeted drug delivery systems .

特性

IUPAC Name |

dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAUMFISVWIRX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115826-95-4, 127593-28-6 | |

| Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(Diphenylphosphino)-1,1'-Binaphthyl) Palladium (II) Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。